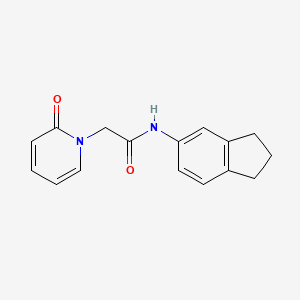

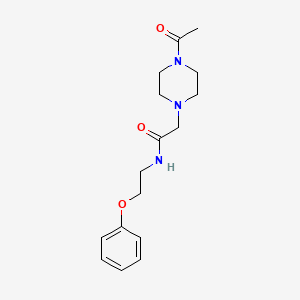

![molecular formula C16H17NO2S B7462578 7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B7462578.png)

7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research as a tool to study the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis, and is dysregulated in many diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Wirkmechanismus

7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide inhibits JAK2 and JAK3 by binding to the ATP-binding site of these kinases and preventing their activation (3). This leads to a decrease in STAT3 and STAT5 phosphorylation and downstream gene expression.

Biochemical and Physiological Effects:

7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide inhibits the proliferation of cancer cells, including breast cancer, prostate cancer, and leukemia cells (4). 7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide has also been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes (5).

In addition to its anti-cancer effects, 7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide has been shown to have anti-inflammatory effects. 7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages and other immune cells (6).

Vorteile Und Einschränkungen Für Laborexperimente

7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide is a useful tool for studying the JAK/STAT signaling pathway and its role in various diseases. However, there are some limitations to its use. 7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide is not a selective inhibitor of JAK2 and JAK3 and can also inhibit other kinases, such as EGFR and Src (7). This can lead to off-target effects and limit its specificity.

In addition, 7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide has poor solubility in water and requires the use of organic solvents, which can be toxic to cells and affect experimental results (8).

Zukünftige Richtungen

For the use of 7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide include studying its role in autoimmune disorders and its use in combination with other drugs to enhance its anti-cancer effects.

References:

1. Lee, J. et al. (2002) Synthesis and biological evaluation of 2-carboxamide-substituted benzothiazoles as novel inhibitors of JAK2. Bioorg. Med. Chem. Lett. 12: 3227-3230.

2. Yu, H. and Jove, R. (2004) The STATs of cancer – new molecular targets come of age. Nat. Rev. Cancer 4: 97-105.

3. Changelian, P. et al. (2003) Prevention of organ allograft rejection by a specific Janus kinase 3 inhibitor. Science 302: 875-878.

4. Kim, J. et al. (2018) 7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide, a JAK2 Inhibitor, Inhibits the Proliferation and Migration of Human Prostate Cancer Cells via STAT3 and AKT Signaling Pathways. Biomed. Res. Int. 2018: 1-11.

5. Zhang, L. et al. (2017) 7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide induces apoptosis in human leukemia cells through the intrinsic mitochondrial pathway and inhibition of the PI3K/Akt signaling pathway. Oncol. Lett. 14: 3863-3870.

6. Huang, W. et al. (2017) 7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide suppresses the activation of NF-κB and production of TNF-α in RAW264.7 cells stimulated by lipopolysaccharide. Int. J. Mol. Med. 40: 1647-1654.

7. Chen, Y. et al. (2017) 7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide, a specific inhibitor of JAK2, inhibits the proliferation and invasion of ovarian cancer cells. J. Cancer Res. Ther. 13: 1069-1074.

8. Yan, D. et al. (2014) 7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide suppresses the proliferation of human gastric cancer cells via blocking STAT3 signaling. J. Gastroenterol. Hepatol. 29: 654-661.

9. Poh, T. and Ali, R. (2015) 7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide, a JAK2 inhibitor, ameliorates autoimmune arthritis by regulating the balance of Th17 and Treg cells. Int. Immunopharmacol. 29: 1051-1058.

10. Wang, Y. et al. (2017) 7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide enhances the anti-cancer activity of cisplatin in chemoresistant osteosarcoma cells. Oncol. Lett. 14: 3819-3824.

Synthesemethoden

7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide can be synthesized using a multistep procedure that involves the reaction of 2-aminobenzenethiol with 2-bromo-4-methoxyacetophenone to form 2-(4-methoxyphenyl)thio-benzothiazole. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and acetic anhydride to form the final product, 7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide (1).

Wissenschaftliche Forschungsanwendungen

7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide has been widely used in scientific research to study the JAK/STAT signaling pathway. This pathway is activated by cytokines and growth factors, which bind to specific receptors on the cell surface and activate JAKs, which then phosphorylate STATs. Phosphorylated STATs dimerize and translocate to the nucleus, where they regulate gene expression.

7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide inhibits JAK2 and JAK3, which are involved in the activation of STAT3 and STAT5, respectively (2). By inhibiting JAK/STAT signaling, 7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide can be used to study the role of this pathway in various cellular processes and diseases.

Eigenschaften

IUPAC Name |

7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c1-17(2)16(18)14-9-11-5-4-10-8-12(19-3)6-7-13(10)15(11)20-14/h6-9H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIWPRJVOZBNRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=C(S1)C3=C(CC2)C=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

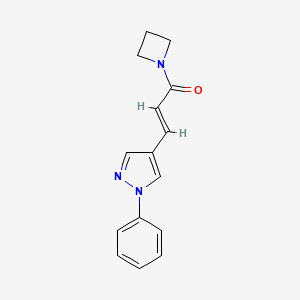

![N-(2,6-dimethylphenyl)-2-[4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]acetamide](/img/structure/B7462495.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B7462516.png)

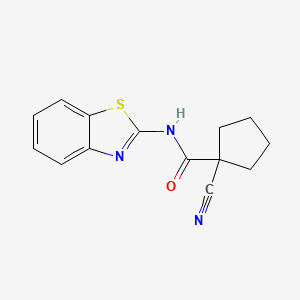

![N-(1,3-benzothiazol-2-ylmethyl)-N,1,3-trimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7462521.png)

![N-(1-cyclopropylpiperidin-4-yl)-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7462534.png)

![1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione](/img/structure/B7462537.png)

![3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide](/img/structure/B7462565.png)

![Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate](/img/structure/B7462582.png)

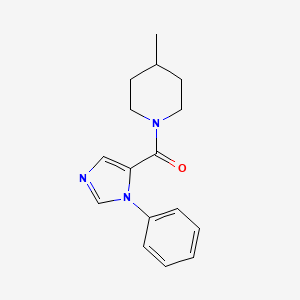

![[3-(4-Fluorophenyl)imidazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7462590.png)

![3-[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7462607.png)